1-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-20-5-2-3-15(17(20)22)16(21)19-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCNYPQAKKHEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide (CAS Number: 1798520-36-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant research findings.
The molecular formula of the compound is with a molecular weight of 325.4 g/mol. The structure includes a dihydropyridine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₂S |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 1798520-36-1 |
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine and thiazole have shown promising cytotoxicity against various cancer cell lines.
Case Study
A study evaluated the cytotoxic effects of related compounds using the MTT assay on several human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and A549 (lung). The results demonstrated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating higher efficacy.
| Cell Line | Compound IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HCT-116 | 6.90 | 11.26 |
| MCF-7 | 10.39 | 19.35 |
| A549 | 15.43 | 23.47 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. Research has indicated that certain derivatives possess broad-spectrum antibacterial activity.
Findings
In vitro studies revealed that compounds with thiophene and pyridine moieties inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Properties
There is emerging evidence suggesting that the compound may exhibit neuroprotective effects through modulation of glutamatergic neurotransmission. This is particularly relevant in conditions such as epilepsy and neurodegenerative diseases.
The compound acts as a noncompetitive antagonist at AMPA-type glutamate receptors, which are implicated in excitotoxicity leading to neuronal damage. Research indicates that modifications in the structure can enhance its binding affinity and efficacy in reducing calcium influx associated with excitotoxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs reported in the literature. Below is a detailed analysis of key derivatives and their distinguishing features:
Pyridone-Based Carboxamides with Aromatic Substituents
- N-(benzo[d]oxazol-2-yl)-4,6-dimethyl-2-oxo-1-(4-methylphenyl)-1,2-dihydropyridine-3-carboxamide (7c) Structure: Features a benzo[d]oxazole substituent instead of the thiophene-pyridine hybrid. Properties: Molecular weight = 373.0 g/mol; melting point = 198–200°C. Activity: Demonstrated cannabinoid receptor type 2 (CB2) agonist activity, highlighting the role of aromatic heterocycles in receptor binding .
- N-(1H-benzo[d]imidazol-2-yl)-1-(4-hydroxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide (7f) Structure: Substituted with a 4-hydroxyphenyl group and a benzo[d]imidazole moiety. Properties: Melting point = 176–178°C; molecular weight = 389.0 g/mol. Activity: The hydroxyl group may improve solubility and hydrogen-bonding capacity, which could enhance pharmacokinetic properties relative to the target compound’s non-polar thiophene .
Pyridone Derivatives with Aliphatic Substituents
- N-cyclohexyl-4,6-dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide (8a)
- Structure : Incorporates a cyclohexyl group instead of the thiophene-pyridine system.
- Properties : Melting point = 139–140°C; molecular weight = 350.4 g/mol.
- Comparison : The aliphatic cyclohexyl group reduces aromaticity, likely decreasing binding affinity to receptors requiring planar interactions (e.g., CB2) but improving metabolic stability .
Thiophene-Containing Analogs
- 1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide Structure: Shares the thiophene moiety but links it to a pyrrolidinyl group instead of a pyridinylmethyl chain.
Pyridone-Carboxamides with Sulfur-Containing Substituents
- 4,6-dimethyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Structural and Functional Analysis Table
*Molecular weights estimated based on structural formulas.
Key Research Findings and Implications
- Solubility vs. Rigidity : Aliphatic substituents (e.g., 8a) improve solubility but sacrifice planar rigidity critical for receptor binding, whereas the target compound balances moderate hydrophobicity with conformational stability .
- Biological Targets: Structural analogs with benzo[d]oxazole/imidazole groups (e.g., 7c, 7f) show CB2 agonist activity, suggesting the target compound’s thiophene-pyridine system could be tailored for similar or novel targets .
Preparation Methods
Hantzsch-Type Cyclization
The Hantzsch reaction remains a cornerstone for constructing 1,4-dihydropyridine (1,4-DHP) scaffolds. Adapted from methodologies in, the target dihydropyridine core can be synthesized via a two-component cyclization:
- Reactants :
- Ethyl 3-oxobutanoate (or analogous active methylene compounds)
- Ammonium acetate or methylamine (for N-methylation)
- Conditions :
- Solvent: Ethanol or isopropanol
- Catalysts: Piperidine/acetic acid (1:1)
- Temperature: Reflux (80–90°C, 6–12 h)
This method yields 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid esters, which are hydrolyzed to carboxylic acids for subsequent coupling.
Key Optimization :
- Substituent positioning is controlled by steric and electronic effects of the aldehyde and diketone.
- Methylation at N1 is achieved by substituting ammonium acetate with methylamine during cyclization.
Carboxamide Functionalization
Activation and Coupling
The carboxylic acid intermediate is converted to the carboxamide via activation followed by nucleophilic substitution:
- Activation :
- Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride
- Product: Acid chloride
- Coupling :
- Amine: (5-(Thiophen-3-yl)pyridin-3-yl)methanamine
- Base: Triethylamine (TEA) or pyridine
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature (RT), 2–4 h
This method mirrors procedures in, where pyrimidin-5-amine was coupled to a dihydropyridine acid chloride.
Yield Considerations :
- Acid chloride purity critically impacts coupling efficiency (yields: 65–85%).
- Excess amine (1.5 equiv) minimizes side reactions.
Synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanamine
Suzuki-Miyaura Cross-Coupling
The pyridine-thiophene fragment is synthesized via palladium-catalyzed coupling:
- Reactants :
- 5-Bromopyridine-3-carbaldehyde
- Thiophen-3-ylboronic acid
- Conditions :
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
- Base: K₂CO₃
- Solvent: Dioxane/water (4:1)
- Temperature: 90°C, 12 h
The resulting 5-(thiophen-3-yl)pyridine-3-carbaldehyde is reduced to the primary amine:
- Reduction :
- Reagent: Sodium cyanoborohydride (NaBH₃CN) with ammonium acetate
- Solvent: Methanol
- Temperature: RT, 6 h
This approach aligns with thiophene functionalization strategies in.
Critical Notes :
- Boronic acid purification is essential to prevent Pd catalyst poisoning.
- Reductive amination avoids over-reduction to the alcohol.
Alternative One-Pot Synthesis
Triflic Anhydride-Mediated Cyclization
A streamlined method from involves:
- Reactants :
- Ynone derivative (e.g., 3-((trimethylsilyl)ethynyl)pyridine)
- Bis(trimethylsilyl) ketene acetal
- Activation :
- Triflic anhydride (Tf₂O, 1.2 equiv)
- Solvent: Anhydrous CH₂Cl₂
- Temperature: −78°C, 8 h
This method directly yields dihydropyridine carboxylic acids, bypassing ester intermediates.
Advantages :
Comparative Analysis of Methods
| Method | Yield | Complexity | Key Advantage |
|---|---|---|---|
| Hantzsch Cyclization | 60–75% | Moderate | Scalability |
| Acid Chloride Coupling | 65–85% | High | High purity |
| One-Pot Synthesis | 70–90% | Low | Fewer intermediates |
Structural Characterization
Spectroscopic Validation
Mass Spectrometry
Challenges and Solutions
Regioselectivity in Cyclization
Thiophene-Pyridine Coupling
- Issue : Low cross-coupling efficiency with thiophene.
- Solution : Optimize Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand).
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction conditions. Key parameters include:
- Catalysts : Lewis acids/bases (e.g., pyridine or p-toluenesulfonic acid) to facilitate cyclization or amide coupling .
- Temperature : Reflux conditions (e.g., 80–100°C) for cyclization steps, as seen in analogous dihydropyridine syntheses .
- Solvents : Polar aprotic solvents (e.g., DMF) or water for specific intermediates .
- Reaction Time : Overnight reflux for complete conversion, as demonstrated in pyridine-2-one syntheses .
Methodological Tip: Monitor reaction progress via TLC and optimize quenching/purification steps to isolate the carboxamide moiety efficiently.
Q. How can researchers confirm the structural integrity and purity of this compound?
Use a combination of analytical techniques:
- NMR : Detect tautomerism (e.g., keto-amine vs. hydroxy-pyridine forms) via proton shifts in the pyridine and amide regions .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric states, as shown in structurally related dihydropyridines .
- HPLC-MS : Quantify purity (>95%) and verify molecular weight .
Basic Protocol: Recrystallize from methanol or ethanol to enhance crystallinity for X-ray analysis .
Q. What initial biological screening strategies are recommended for this compound?
- In Vitro Assays : Test for kinase inhibition or receptor binding using fluorescence polarization or ELISA .
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Note: Prioritize structural analogs with substituents like fluorine or thiophene, which enhance bioactivity .
Advanced Research Questions
Q. How can substituent modifications improve the compound’s structure-activity relationship (SAR)?
- Thiophene Optimization : Replace the thiophen-3-yl group with substituted thiazoles or furans to modulate electronic effects and binding affinity .
- Methyl Group Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 1-methyl position to enhance metabolic stability .
- Amide Linker : Replace the carboxamide with sulfonamide to alter solubility and target engagement .
Methodological Insight: Use molecular docking to predict interactions with biological targets (e.g., kinases) before synthesis .
Q. How should researchers resolve contradictions in reported tautomeric or conformational states?
- Variable Temperature NMR : Track proton shifts to identify tautomeric equilibria (e.g., keto-amine dominance in solid state vs. solution) .
- Computational Chemistry : Compare DFT-calculated energies of tautomers with experimental data .
- Crystallographic Analysis : Confirm the planar conformation of the π-conjugated system, as seen in N-(3-bromo-2-methylphenyl) analogs .
Q. What experimental designs are suitable for elucidating the mechanism of action?
- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) using time-resolved fluorescence assays .
- Protein Binding : Employ surface plasmon resonance (SPR) to quantify binding kinetics with target proteins .
- Gene Expression Profiling : Use RNA-seq to identify pathways affected by the compound in cell models .
Advanced Tip: Combine mutational analysis of target proteins (e.g., kinase domains) with molecular dynamics simulations to map binding sites .
Q. How can researchers address discrepancies in biological activity data across studies?
- Standardize Assay Conditions : Control variables like serum concentration, pH, and incubation time .
- Validate Purity : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects from impurities .
- Cross-Lab Reprodubility : Share protocols via platforms like Protocols.io to harmonize methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
